Pyrrolo[1,2-c]pyrimidin-3-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-c]pyrimidin-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-4,6,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSCLJXHZFNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrrolo 1,2 C Pyrimidin 3 Ylmethanol and Analogous Derivatives
Historical Synthetic Routes to the Pyrrolo[1,2-c]pyrimidine (B3350400) Scaffold
The pyrrolo[1,2-c]pyrimidine ring system has a notable history, with its initial discovery being unintentional. researchgate.net In 1949, Herz synthesized the first derivative of this ring system, 1-phenylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid, while re-examining the reaction between pyrrole-2-carbaldehyde and hippuric acid. researchgate.net The first deliberate, targeted synthesis was accomplished by Boekelheide in 1963, who prepared 3-methyl-6-phenylpyrrolo[1,2-c]pyrimidine through a classical Chichibabin reaction. researchgate.net
Another significant early contribution came from Rapoport in 1965, who synthesized the parent pyrrolo[1,2-c]pyrimidine molecule. researchgate.net This was achieved via the cyclization of 3-(4-pyrimidyl)-1-propanol or its tosylate, followed by a dehydrogenation step. researchgate.net Later, two groups independently discovered a more efficient construction of the ring system. researchgate.net In 1976, Suzuki found that methyl isocyanoacetate reacts with pyrrole-2-carbaldehydes to yield pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters. researchgate.net Shortly after, in 1979, Kitagawa demonstrated a similar reaction using tosylmethyl isocyanide (TosMIC) with pyrrole-2-carbaldehydes to produce 3-tosylpyrrolo[1,2-c]pyrimidines. researchgate.netacs.org
Challenges Associated with Preparation and Yields of Pyrrolo[1,2-c]pyrimidines
Early synthetic routes to the pyrrolo[1,2-c]pyrimidine scaffold were not without their difficulties. The parent molecule, while aromatic, was found to be oxidatively labile, indicating inherent stability issues. researchgate.net Furthermore, some of the more powerful construction methods, such as the one involving TosMIC, required harsh subsequent steps. For instance, strong reductive conditions using a sodium-mercury amalgam were necessary to remove the tosyl group, a process that often results in moderate yields. acs.org The development of newer methods was driven by the need to overcome the limitations of these initial approaches, seeking higher yields, milder reaction conditions, and broader substrate applicability.
Modern Synthetic Strategies for Pyrrolo[1,2-c]pyrimidinyl Derivatives
Contemporary organic synthesis has introduced a variety of sophisticated methods for the construction and functionalization of pyrrolopyrimidine derivatives. These strategies, employing transition metal catalysis and advanced reaction design, offer greater efficiency, control, and molecular diversity.
Copper-Catalyzed Coupling Reactions for Pyrrolopyrimidine Formation
Copper catalysis has emerged as a cost-effective and environmentally friendly alternative to palladium for certain coupling reactions in heterocyclic synthesis. researchgate.net Copper-catalyzed methods have been effectively used for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, demonstrating their utility for the broader pyrrolopyrimidine family. researchgate.netfigshare.com For example, a Cu/6-methylpicolinic acid system has been used to catalyze the Sonogashira reaction and subsequent cyclization of 5-bromopyrimidin-4-amines with alkynes, providing a one-pot protocol for affording a variety of pyrrolo[2,3-d]pyrimidines in moderate to excellent yields. researchgate.net These copper-catalyzed coupling reactions are noted for their mild conditions and broad substrate scope. researchgate.net More recently, novel pyrrole-ol based ligands have been developed to facilitate copper-catalyzed C-N coupling, even with sterically hindered reaction partners, which represents a significant challenge in metal-catalyzed amination reactions. nih.gov
Palladium-Catalyzed Approaches in Pyrrolopyrimidine Construction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming C-C and C-N bonds, and they have been extensively applied to the functionalization of pyrrolopyrimidine scaffolds. researchgate.netdoi.org A range of palladium-catalyzed reactions, including the Heck, Sonogashira, Stille, and Suzuki-Miyaura reactions, have been successfully employed. researchgate.net For instance, the Suzuki-Miyaura cross-coupling, using catalysts like Pd(dppf)₂Cl₂, can introduce aryl or heteroaryl moieties at specific positions of the pyrrolopyrimidine core. nih.gov
The Buchwald-Hartwig amination is another key palladium-catalyzed method used to form C-N bonds, allowing for the introduction of various amine substituents. nih.govnih.gov This reaction often utilizes catalysts such as Pd(OAc)₂ with ligands like BINAP. nih.gov These palladium-based strategies are crucial for building molecular complexity and have been instrumental in the synthesis of pyrrolopyrimidine analogs designed as kinase inhibitors. nih.govnih.gov
| Reaction Type | Typical Catalyst | Typical Ligand | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)₂Cl₂ | dppf | C-C (aryl-aryl) | nih.gov |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | C-N (aryl-amine) | nih.gov |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | C-C (aryl-alkyne) | researchgate.net |
| Heck | - | - | C-C (aryl-alkene) | researchgate.net |
| Stille | - | - | C-C (aryl-organotin) | researchgate.net |
Cyclization Reactions in the Assembly of Pyrrolo[1,2-c]pyrimidine Analogs
Cyclization reactions are fundamental to the assembly of the bicyclic pyrrolo[1,2-c]pyrimidine core. Modern strategies often employ cascade or domino reactions where multiple bonds are formed in a single operation. A 1,3-dipolar cycloaddition reaction of pyrimidinium N-ylides, generated in situ, with activated alkynes is one such approach to construct the pyrrolo[1,2-c]pyrimidine system. beilstein-journals.org This method has been shown to be regioselective, yielding the desired constitutional isomer. beilstein-journals.org
Another elegant strategy involves a domino ring-closure followed by a microwave-induced retro-Diels-Alder (RDA) protocol. nih.govresearchgate.net In this multi-step sequence, tetracyclic intermediates are first synthesized through a domino reaction, and subsequent heating under microwave irradiation induces an RDA reaction, leading to the loss of cyclopentadiene (B3395910) and formation of the aromatic pyrrolo[1,2-a]pyrimidine (B7980946) core. nih.govresearchgate.net Cascade reactions involving copper-catalyzed intramolecular hydroamination cyclization of homopropargylic amines have also been developed to produce complex fused pyrroloquinoline structures, showcasing the power of cyclization in building heterocyclic systems. semanticscholar.org
Directed Lithiation and Subsequent Functionalization of Pyrrolopyrimidine Skeletons
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net This method has been successfully applied to pyrrolopyrimidine skeletons, enabling the introduction of various substituents at specific positions that are otherwise difficult to access. nih.govmdpi.com The strategy involves using a directing metalating group (DMG) on the ring, which directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent position. researchgate.netnih.gov
For the analogous pyrrolo[2,3-d]pyrimidine system, a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N-7 position can act as a directing group for lithiation at the C-6 position. mdpi.com The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups. nih.govmdpi.com For example, quenching with aldehydes or ketones yields the corresponding secondary or tertiary alcohols. nih.govmdpi.com The use of additives like bis(2-dimethylaminoethyl) ether has been shown to increase the degree of lithiation and the stability of the lithiated intermediate, leading to improved yields of the addition products. nih.govmdpi.com
| Directing Group | Lithium Reagent | Electrophile | Resulting Functional Group | Reference |
|---|---|---|---|---|
| SEM | LDA | Benzaldehyde | Hydroxymethyl | mdpi.com |
| SEM | LDA | Cyclohexanone | Hydroxycyclohexyl | nih.gov |
| Benzenesulfonyl | n-BuLi | CO₂ | Carboxylic Acid | mdpi.com |
| SEM | LDA | Iodine | Iodo | mdpi.com |
Strategies for Selective Introduction of Hydroxymethyl Functionalities onto Pyrrolopyrimidine Cores
The introduction of a hydroxymethyl group onto the pyrrolo[1,2-c]pyrimidine core, specifically at the 3-position, is a key synthetic transformation. A common and effective strategy to achieve this involves a two-step process: formylation of the pyrrolopyrimidine nucleus followed by reduction of the resulting aldehyde.
One of the most prominent methods for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). The electrophilic nature of the Vilsmeier reagent allows for the regioselective formylation of aromatic and heteroaromatic compounds. In the context of the pyrrolo[1,2-c]pyrimidine system, the pyrrole (B145914) moiety is sufficiently electron-rich to undergo this electrophilic substitution, leading to the formation of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde. The feasibility of such a transformation is supported by the successful formylation of related pyrrole-containing heterocycles under Vilsmeier-Haack conditions.
A green chemistry approach for this reduction has been explored, utilizing extracts from Aloe vera. This method has been successfully applied to the bioreduction of various aromatic aldehydes to their corresponding alcohols, offering an environmentally benign alternative to traditional chemical reductants. scielo.org.mx
Below is a table summarizing the key steps and reagents for the selective introduction of a hydroxymethyl group.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde |
| 2 | Reduction | NaBH₄, MeOH or Aloe vera extract, microwave irradiation | Pyrrolo[1,2-c]pyrimidin-3-ylmethanol |
Stereoselective Synthesis of Chiral Pyrrolo[1,2-c]pyrimidinylmethanols
The development of synthetic routes to enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry. For chiral pyrrolo[1,2-c]pyrimidinylmethanols, where the stereocenter is the carbon atom bearing the hydroxyl group, stereoselective synthesis is paramount. While direct examples for the pyrrolo[1,2-c]pyrimidine core are not extensively documented, strategies from related heterocyclic systems can be extrapolated.
A potential and logical approach to achieve stereoselectivity is through the asymmetric reduction of a prochiral ketone, specifically a 3-acyl-pyrrolo[1,2-c]pyrimidine. The synthesis of such a ketone could be achieved through Friedel-Crafts acylation of the pyrrolo[1,2-c]pyrimidine core. The subsequent enantioselective reduction of the ketone would then yield the chiral secondary alcohol.
Various catalytic systems are known to effect the asymmetric reduction of ketones with high enantioselectivity. These include chiral metal complexes and organocatalysts. For instance, chiral rhodium catalysts have been successfully employed in the stereoselective cyclopropanation of related nitrogen-containing heterocycles, demonstrating their utility in controlling stereochemistry in complex molecular scaffolds.
Another powerful strategy for obtaining enantiomerically pure compounds is through domino reactions that utilize chiral starting materials to induce asymmetry in the final product. For the closely related pyrrolo[1,2-a]pyrimidine system, a method involving a domino ring-closure followed by a retro-Diels-Alder reaction has been developed. nih.gov This approach leverages the chirality of a norbornene derivative to produce enantiomerically enriched pyrrolopyrimidines. nih.gov Such a strategy highlights the potential for using chiral auxiliaries to direct the stereochemical outcome in the synthesis of complex heterocyclic systems.
The table below outlines conceptual stereoselective strategies applicable to the synthesis of chiral pyrrolo[1,2-c]pyrimidinylmethanols.
| Strategy | Key Transformation | Catalyst/Reagent Type | Potential Chiral Product |
| Asymmetric Reduction | Enantioselective reduction of a 3-acyl-pyrrolo[1,2-c]pyrimidine | Chiral metal catalysts (e.g., Ru, Rh, Ir complexes), Chiral organocatalysts (e.g., CBS catalysts) | Enantiomerically enriched (R)- or (S)-1-(pyrrolo[1,2-c]pyrimidin-3-yl)ethanol (example) |
| Chiral Auxiliary-Mediated Synthesis | Domino reaction/cyclization using a chiral starting material | Chiral building blocks (e.g., from the chiral pool) | Diastereomerically enriched intermediates leading to enantiomerically pure pyrrolo[1,2-c]pyrimidinylmethanols |
Further research in this area is necessary to develop and optimize these and other synthetic methodologies for the direct and efficient production of chiral this compound and its derivatives.
Chemical Reactivity and Mechanistic Investigations of Pyrrolo 1,2 C Pyrimidin 3 Ylmethanol and Derivatives
Electrophilic Substitution Reactions of the Pyrrolo[1,2-c]pyrimidine (B3350400) Ring System
The pyrrolo[1,2-c]pyrimidine ring system is susceptible to electrophilic attack, primarily on the electron-rich pyrrole (B145914) moiety. The regioselectivity of these reactions is dictated by the electronic distribution within the fused rings. Studies have shown that electrophilic substitution reactions preferentially occur at the 7-position of the pyrrolo[1,2-c]pyrimidine core. rsc.org
Halogenation is a key electrophilic substitution reaction that has been explored on the pyrrolopyrimidine scaffold. For instance, the introduction of halogens at specific positions can be achieved using N-halosuccinimides. nih.gov One study noted the functionalization of the pyrrolo[1,2-c]pyrimidine core through subsequent electrophilic aromatic substitution reactions, which revealed insights into a "halogen dance" phenomenon. researchgate.net This refers to the intramolecular migration of a halogen atom from one position to another on the aromatic ring under certain reaction conditions.
The Vilsmeier-Haack reaction, a mild method for the formylation of electron-rich aromatic compounds, has also been applied to pyrrole-containing systems. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the ring. researchgate.netslideshare.net While specific examples on pyrrolo[1,2-c]pyrimidin-3-ylmethanol are not extensively documented, the reactivity of the pyrrole ring suggests its susceptibility to this transformation, likely at the 7-position.
Nitration of pyrrolopyrimidine derivatives has also been investigated. For instance, the nitration of pyrrolo[2,1-a]isoquinolines, a related heterocyclic system, has been achieved using reagents like copper(II) nitrate (B79036) or iron(III) nitrate, leading to the formation of nitro-substituted products in moderate to excellent yields. acs.org The conditions for such reactions need to be carefully controlled to avoid side reactions.
Nucleophilic Substitution Reactions and Transformations
Nucleophilic substitution reactions on the pyrrolo[1,2-c]pyrimidine ring system are generally less facile than electrophilic substitutions due to the electron-rich nature of the pyrrole ring. However, the pyrimidine (B1678525) ring, being electron-deficient, can activate adjacent positions for nucleophilic attack, especially if a good leaving group is present.
While direct nucleophilic substitution on the pyrrolo[1,2-c]pyrimidine ring of the title compound is not extensively reported, studies on related isomers provide valuable insights. For example, research on 4-chloropyrrolopyrimidines has demonstrated that the chlorine atom can be displaced by various nucleophiles. These reactions often require acidic conditions to promote the substitution.
Addition Reactions Involving the Pyrrolo[1,2-c]pyrimidinyl Moiety
Addition reactions to the pyrrolo[1,2-c]pyrimidine ring system are not a predominant feature of its reactivity profile due to its aromatic character. The stability of the aromatic system disfavors reactions that would disrupt this conjugation. However, under certain conditions, cycloaddition reactions can occur, as discussed in a later section. It is also conceivable that under reducing conditions, hydrogenation of the ring system could be achieved, although this is not a commonly reported transformation.
Metalation and Subsequent Reactions with Electrophiles
Directed metalation is a powerful tool for the functionalization of heterocyclic compounds. This strategy involves the deprotonation of a specific position on the ring using a strong base, typically an organolithium reagent, facilitated by a directing group. The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of substituents.
Studies on protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that lithiation can be directed to the C-6 position using lithium diisopropylamide (LDA). The resulting lithiated species can then be quenched with aldehydes and ketones to afford the corresponding alcohol products. The efficiency of these reactions can be enhanced by the use of additives such as bis(2-dimethylaminoethyl)ether. mdpi.com This methodology provides a route to new building blocks with potential applications in medicinal chemistry. Although this example is on a different isomer, it demonstrates the feasibility of applying directed metalation strategies to the pyrrolopyrimidine scaffold.
| Reagent 1 | Reagent 2 | Additive | Product | Yield (%) |
| 4-chloro-7-((2-(trimethylsilyl) ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | LDA, Benzaldehyde | None | 6-(hydroxy(phenyl)methyl) derivative | 68 |
| 4-chloro-7-((2-(trimethylsilyl) ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | LDA, Benzaldehyde | bis(N,N'-dimethylaminoethyl) ether | 6-(hydroxy(phenyl)methyl) derivative | Increased |
1,3-Dipolar Cycloaddition Reactions of Pyrrolodiazine-Derived Azomethine Ylides
One of the most significant and widely utilized methods for the synthesis of the pyrrolo[1,2-c]pyrimidine ring system is the 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of a pyrimidinium ylide, which acts as a 1,3-dipole, and its subsequent reaction with a dipolarophile, typically an activated alkyne or alkene. researchgate.netnih.govwikipedia.org
The pyrimidinium ylides are generated from the corresponding pyrimidinium salts, which are prepared by the N-alkylation of a pyrimidine derivative. nih.gov Deprotonation of the pyrimidinium salt, often with a mild base like triethylamine (B128534) or in the presence of an epoxide, yields the reactive azomethine ylide. researchgate.net The subsequent cycloaddition with an electron-deficient alkyne leads to the formation of the pyrrolo[1,2-c]pyrimidine core. nih.govbeilstein-journals.org
The reaction mechanism is believed to proceed through a concerted [3+2] cycloaddition pathway. wikipedia.org The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of both the ylide and the dipolarophile. Electron-withdrawing groups on the dipolarophile enhance its reactivity. nih.gov
This synthetic strategy has been employed to create a diverse library of pyrrolo[1,2-c]pyrimidine derivatives with various substituents. For example, starting from 4-(pyridyl)pyrimidine isomers, new pyrrolo[1,2-c]pyrimidines have been synthesized via the 1,3-dipolar cycloaddition of the corresponding N-ylides with activated alkynes. beilstein-journals.orgnih.gov
| Pyrimidine Precursor | Alkylating Agent | Dipolarophile | Product |
| 4-Phenylpyrimidine | Phenacyl bromide derivatives | Activated alkynes | Substituted pyrrolo[1,2-c]pyrimidines |
| 4-(2-Pyridyl)pyrimidine | Bromoacetyl derivatives | Activated alkynes | 3-Pyridyl-substituted pyrrolo[1,2-c]pyrimidines |
| 4-(2-Furyl)pyrimidine | Bromoacetyl derivatives | Symmetrically substituted acetylenes | Furyl-substituted pyrrolo[1,2-c]pyrimidines |
| 4-(2-Thienyl)pyrimidine | Bromoacetyl derivatives | Symmetrically substituted acetylenes | Thienyl-substituted pyrrolo[1,2-c]pyrimidines |
Functional Group Transformations of the Hydroxymethyl Moiety
The hydroxymethyl group at the 3-position of this compound offers a versatile handle for further functionalization. This primary alcohol can undergo a variety of transformations to introduce new functional groups and extend the molecular scaffold.
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde, pyrrolo[1,2-c]pyrimidine-3-carbaldehyde. This transformation can be achieved using a range of oxidizing agents. The resulting aldehyde is a valuable intermediate for further synthetic manipulations, such as the formation of imines, oximes, or as a substrate in carbon-carbon bond-forming reactions. Chemoselective oxidation conditions are crucial to avoid over-oxidation to the carboxylic acid or unwanted reactions with the heterocyclic ring. nih.gov
Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide. This can be accomplished using standard halogenating agents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). The resulting halomethyl derivative serves as an electrophilic precursor for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities.
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Similarly, etherification, for instance, through a Williamson ether synthesis by reacting the corresponding alkoxide with an alkyl halide, can be performed to introduce an ether linkage. These reactions allow for the modification of the steric and electronic properties of the side chain.
Spectroscopic Characterization and Advanced Structural Elucidation of Pyrrolo 1,2 C Pyrimidin 3 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol is expected to provide key information regarding the number of different types of protons, their electronic environment, and their spatial relationships. The spectrum would display distinct signals for the protons on the pyrrolo[1,2-c]pyrimidine (B3350400) core and the methanol (B129727) substituent.
The aromatic region of the spectrum would feature signals corresponding to the protons of the fused heterocyclic ring system. Based on data from related pyrrolo[1,2-c]pyrimidine structures, the chemical shifts for these protons are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The precise chemical shifts and coupling patterns (doublets, triplets, or multiplets) would allow for the specific assignment of each proton on the pyrimidine (B1678525) and pyrrole (B145914) rings. For instance, the protons on the six-membered pyrimidine ring are generally observed at a lower field compared to those on the five-membered pyrrole ring.
A characteristic signal for the methylene (B1212753) protons (-CH₂OH) of the methanol group would be expected as a singlet or a doublet, likely in the range of δ 4.5-5.0 ppm. The proton of the hydroxyl group (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The integration of these signals would confirm the number of protons in each unique environment, consistent with the molecular formula.
Table 1: Predicted ¹H NMR Spectral Data for this compound This interactive table contains predicted data based on the analysis of similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 8.5 - 8.8 | d | ~2.5 |
| H-4 | 7.8 - 8.1 | d | ~2.5 |
| H-6 | 8.8 - 9.1 | s | - |
| H-7 | 7.0 - 7.3 | d | ~3.5 |
| H-8 | 7.4 - 7.7 | d | ~3.5 |
| -CH₂OH | 4.7 - 4.9 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment.
Carbons within the aromatic heterocyclic system are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The bridgehead carbons and those adjacent to nitrogen atoms would likely be the most deshielded. For example, the carbon atom C-6, situated between two nitrogen atoms in the pyrimidine ring, is predicted to have a chemical shift in the range of δ 145-155 ppm. The carbon atom to which the methanol group is attached (C-3) would also show a characteristic downfield shift. The methylene carbon of the -CH₂OH group is anticipated to appear in the more upfield region, typically around δ 60-65 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound This interactive table contains predicted data based on the analysis of similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 135 - 140 |
| C-3 | 140 - 145 |
| C-4 | 120 - 125 |
| C-6 | 150 - 155 |
| C-7 | 110 - 115 |
| C-8 | 118 - 123 |
| C-8a | 130 - 135 |
| C-9a | 125 - 130 |
Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Nitrogen Heterocycles
For complex heterocyclic molecules, one-dimensional NMR spectra can sometimes be ambiguous due to overlapping signals. Advanced NMR techniques are employed for definitive structural assignment.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the ring system.
An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
¹⁵N NMR Spectroscopy: As a nitrogen-containing heterocycle, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms. Although less sensitive than ¹H NMR, it can distinguish between the pyrrole-type nitrogen and the pyrimidine-type nitrogens. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and involvement in the aromatic system. Techniques like ¹H-¹⁵N HMBC can be used to correlate nitrogen atoms with nearby protons, aiding in the complete assignment of the heterocyclic core.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of this compound, allowing for the confirmation of its molecular formula (C₈H₈N₂O). The spectrum would typically show a prominent peak for the protonated molecule, [M+H]⁺.
Analysis of the fragmentation pattern in the mass spectrum provides structural information. For this compound, characteristic fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or smaller neutral molecules like water (H₂O) or hydrogen cyanide (HCN) from the heterocyclic core. The fragmentation pathways help to confirm the connectivity of the atoms within the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (Predicted) |
|---|---|---|
| [M]⁺ (C₈H₈N₂O) | 148.0637 | 148.0635 |
| [M+H]⁺ | 149.0715 | 149.0713 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the methylene group (-CH₂) are expected in the 2850-2960 cm⁻¹ region.
Stretching vibrations for C=C and C=N bonds within the fused aromatic rings would be observed in the 1500-1650 cm⁻¹ region.
A C-O stretching vibration for the primary alcohol would be visible in the 1000-1100 cm⁻¹ range.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |
| Aromatic Rings | C=C and C=N Stretch | 1500 - 1650 |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The fused aromatic rings of this compound constitute a conjugated π-electron system, which is expected to absorb UV radiation.
The UV-Vis spectrum would likely exhibit strong absorption bands corresponding to π → π* transitions. The position of the absorption maxima (λ_max) is indicative of the extent of conjugation. For bicyclic aromatic heterocycles, these absorptions typically occur in the UV region, often with multiple bands between 200 and 400 nm. The specific λ_max values and molar absorptivity coefficients (ε) are characteristic of the pyrrolo[1,2-c]pyrimidine chromophore and can be used for quantitative analysis.
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| 7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine |
| 7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine |
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Stereochemical Characterization
The stereochemical configuration of chiral molecules is a critical aspect of their chemical identity and biological activity. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive techniques for elucidating the absolute configuration of stereoisomers. Among these, Circular Dichroism (CD) spectroscopy is a widely utilized technique.
A comprehensive search of scientific literature did not yield specific experimental data on the chiroptical spectroscopic characterization of this compound. However, the principles of these methods provide a clear framework for how they could be applied to determine the absolute stereochemistry of this chiral compound, which possesses a stereocenter at the carbon atom bearing the hydroxymethyl group.
Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, known as the Cotton effect, can be positive or negative and results in a CD spectrum that is unique to a specific enantiomer. The enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of its counterpart.
For this compound, the (R)- and (S)-enantiomers would be expected to exhibit mirror-image CD spectra. The determination of the absolute configuration would typically involve a comparison of the experimentally measured CD spectrum with the spectrum predicted by theoretical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT). By correlating the signs and intensities of the calculated Cotton effects with the experimental data, the absolute configuration of the enantiomer can be unambiguously assigned.
In the absence of experimental data, a hypothetical representation of the type of data obtained from a CD spectroscopic analysis of the enantiomers of this compound is presented in Table 1. This table illustrates the expected mirror-image relationship between the spectra of the (R)- and (S)-enantiomers.
Table 1: Representative (Hypothetical) Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]), deg·cm²·dmol⁻¹ |
| (R)-Pyrrolo[1,2-c]pyrimidin-3-ylmethanol | 220 | +15,000 |
| 250 | -8,000 | |
| 280 | +5,000 | |
| (S)-Pyrrolo[1,2-c]pyrimidin-3-ylmethanol | 220 | -15,000 |
| 250 | +8,000 | |
| 280 | -5,000 |
Computational Chemistry and Theoretical Investigations of Pyrrolo 1,2 C Pyrimidin 3 Ylmethanol Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methods like Ab Initio and Density Functional Theory (DFT) are instrumental in providing a quantum-mechanical description of molecular systems, forming the basis for understanding their stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the optimized geometry and electronic structure of heterocyclic compounds. For scaffolds related to pyrrolopyrimidines, DFT calculations, often using the B3LYP functional with a 6-311G++ basis set, have been employed to study their molecular structure. researchgate.net Such studies on analogous compounds, like pyrrolo[1,2-c]imidazole scaffolds, have successfully correlated calculated geometrical parameters with experimental data obtained from single-crystal X-ray diffraction. researchgate.net
These theoretical calculations provide precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. The stability of the molecule is often inferred from the calculated total energy. For instance, studies on related pyrrolo[2,3-d]pyrimidine derivatives have utilized DFT to determine their optimized, lowest-energy geometries. researchgate.net The negative values of calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies in similar heterocyclic systems indicate their stable electronic state. researchgate.net
Table 1: Representative Geometrical Parameters Calculated for Related Heterocyclic Scaffolds Note: This table presents typical parameters for related heterocyclic systems to illustrate the output of DFT calculations, not specific data for Pyrrolo[1,2-c]pyrimidin-3-ylmethanol.
| Parameter | Typical Calculated Value | Method/Basis Set |
| C-N Bond Length (Pyrrole) | 1.37 - 1.39 Å | DFT/B3LYP/6-31G |
| C=C Bond Length (Pyrrole) | 1.38 - 1.40 Å | DFT/B3LYP/6-31G |
| C-N Bond Length (Pyrimidine) | 1.33 - 1.38 Å | DFT/B3LYP/6-31G |
| C-C-N Bond Angle | 107° - 110° | DFT/B3LYP/6-31G |
| Dihedral Angles (Ring) | Near 0° (for planarity) | DFT/B3LYP/6-31G |
The electronic properties of a molecule, derived from quantum chemical calculations, are key to understanding its reactivity and potential interactions. Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
Many heterocyclic compounds, including those with pyrrolopyrimidine cores, can exist as different tautomers or conformers. Tautomers are structural isomers that readily interconvert, often through proton migration. Computational methods can predict the relative energies of different tautomeric forms, thereby identifying the most stable species under various conditions. Studies on related systems, such as 6-(2-pyrrolyl)pyridazin-3-one, have used computational and spectroscopic methods to demonstrate that the oxo-form is the predominant tautomer. researchgate.net
Conformational analysis explores the different spatial arrangements of a molecule that arise from the rotation around single bonds. For derivatives of the related pyrrolo[3,2-d]pyrimidine scaffold, molecular modeling and NMR have been used to determine the preferred conformation of substituents, which is crucial for their biological activity. nih.gov Understanding the conformational landscape is vital, as the specific three-dimensional shape of a molecule often dictates its ability to bind to a biological target.
Molecular Modeling and Simulation Approaches
While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its interactions with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential inhibitors and to understand their binding mechanisms at the molecular level.
Numerous studies have employed molecular docking to investigate the interaction of various pyrrolopyrimidine derivatives with different protein kinases, which are common targets in cancer therapy. bohrium.com For example, derivatives of the related pyrrolo[1,2-c]pyrimidine (B3350400) scaffold have been docked into the active site of the PI3Kα kinase, revealing key hydrogen bonding interactions with residues like Val851 that stabilize the ligand-protein complex. nih.gov Similarly, docking studies on other pyrrolopyrimidine isomers have identified crucial interactions with the active sites of targets such as EGFR, CDK2, and RET kinase. nih.govnih.gov These simulations provide invaluable hypotheses about the binding mode and structure-activity relationships (SAR) of these compounds. nih.gov
Table 2: Summary of Molecular Docking Studies on Various Pyrrolopyrimidine Scaffolds Note: This table summarizes findings for different isomers and derivatives within the broader pyrrolopyrimidine class to illustrate the application of molecular docking.
| Pyrrolopyrimidine Scaffold | Protein Target | Key Interacting Residues | Reference |
| Pyrrolo[1,2-c]pyrimidine | PI3Kα | Val851 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | RET Kinase | (Not specified) | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | DDR2 | (Not specified) | nih.gov |
| Pyrrolo[3,2-d]pyrimidine | EGFR, CDK2 | (Not specified) | nih.gov |
| Pyrrolo[2,3-b]pyridine | c-Met Kinase | Met1160, Asp1222 | sci-hub.se |
| Pyrrolo[2,3-b]pyridine is a related isostere. |
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and protein and the stability of their interaction. mdpi.com
MD simulations are often used to refine and validate the results of molecular docking. semanticscholar.org For instance, a 100-nanosecond MD simulation was used to confirm the stability of a designed pyrrolo[2,3-b]pyridine derivative within the c-Met kinase active site. sci-hub.se These simulations can assess whether the key interactions predicted by docking are maintained over time. By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can evaluate the stability of the complex. mdpi.com Furthermore, advanced techniques like MM-PBSA can be used with MD trajectories to calculate the binding free energy, offering a more quantitative prediction of ligand affinity. sci-hub.se
Prediction of Spectroscopic Parameters through Computational Methods
Currently, there are no specific published studies detailing the prediction of spectroscopic parameters for this compound using computational methods. Theoretical calculations such as Density Functional Theory (DFT) are commonly employed to predict spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. However, the application of these methods to this compound has not been documented in the accessible scientific literature.
In broader contexts, computational studies on related heterocyclic systems have demonstrated the utility of such predictive methods. For instance, DFT calculations have been successfully used to correlate experimental and theoretical data for various pyrrolo[1,2-c]imidazole scaffolds. These studies often involve the optimization of molecular geometry and subsequent calculation of spectroscopic properties, which aid in the structural elucidation and characterization of novel compounds. The application of similar methodologies to this compound would be a valuable endeavor for future research.
Medicinal Chemistry Applications and Mechanistic Aspects of Biological Activity of Pyrrolo 1,2 C Pyrimidinyl Derivatives
Pyrrolopyrimidine Scaffold as a Privileged Structure in Contemporary Drug Designresearchgate.net
The pyrrolopyrimidine core is a heterocyclic aromatic system that results from the fusion of a pyrrole (B145914) ring with a pyrimidine (B1678525) ring. This scaffold is often referred to as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. nih.gov The versatility of the pyrrolopyrimidine scaffold stems from its structural similarity to purine, the fundamental building block of nucleic acids DNA and RNA. rjpbr.com This resemblance allows pyrrolopyrimidine derivatives to act as ATP-competitive inhibitors, targeting the ATP-binding sites of various enzymes, particularly kinases. rjpbr.com
The structural and electronic properties of the pyrrolopyrimidine nucleus can be readily modified through substitution at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This synthetic tractability has enabled the development of a vast library of derivatives. nih.gov Consequently, compounds bearing this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal effects. nih.govekb.egnih.gov Its frequent appearance in clinically successful drugs and numerous drug candidates solidifies its status as a cornerstone in modern drug design and discovery. nih.gov
Exploration of Biological Activity Mechanisms
The diverse biological activities of pyrrolopyrimidine derivatives are a direct result of their ability to interact with a wide range of biological targets. The following sections explore the specific mechanisms through which these compounds exert their therapeutic effects.
Enzyme Inhibition Mechanisms (e.g., Kinases such as Trk, FGFR, PI3K, SYK, FLT3)bohrium.comnih.govresearchgate.net
A primary mechanism of action for many pyrrolopyrimidine derivatives is the inhibition of protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrrolo[2,3-d]pyrimidine derivatives, in particular, have been extensively investigated as kinase inhibitors. nih.govnih.gov
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. researchgate.net Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent FLT3 inhibitors. For instance, compound 9u was identified as a highly potent inhibitor of FLT3, with nanomolar activity against cancer cells with FLT3-ITD mutations. nih.govresearchgate.net It also showed efficacy against mutations that confer resistance to other inhibitors. nih.govresearchgate.net Cellular studies confirmed that this compound inhibits the phosphorylation of FLT3 and its downstream signaling pathways, leading to cell cycle arrest and apoptosis in leukemia cells. nih.gov
Spleen Tyrosine Kinase (SYK) Inhibition: SYK is another important target in hematological malignancies. Research has shown that combining FLT3 inhibitors with SYK inhibitors can lead to synergistic toxicity against leukemia cells, suggesting a promising therapeutic strategy. nih.gov This highlights the potential of developing dual FLT3/SYK inhibitors based on the pyrrolopyrimidine scaffold.
Other Kinase Inhibition: The pyrrolopyrimidine scaffold has been successfully employed to target a range of other kinases. Derivatives have been designed to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both critical in tumor growth and angiogenesis. rjpbr.comnih.gov Studies have also produced potent inhibitors of RET kinase, which is implicated in thyroid and non-small cell lung cancers, and Axl kinase, a target associated with tumor metastasis and drug resistance. nih.govnih.gov
| Compound | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound 9u | FLT3 | Nanomolar activity | nih.govresearchgate.net |
| Compound 59 | RET-wt, RET V804M | Low nanomolar potency | nih.gov |
| Compound E2 | CDK6/Cyclin D3 | 6.1 nM | rsc.org |
| Compound 13b | Axl | High enzymatic and cellular potency | nih.gov |
| Compound 12i | Mutant EGFR | 0.21 nM (T790M) | nih.govresearchgate.net |
Antiviral Mechanisms (e.g., SARS-CoV-2 Mpro inhibition)nih.govresearchgate.net
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Inhibition of this enzyme blocks the processing of viral polyproteins, thereby halting the viral life cycle. nih.gov Several studies have focused on identifying small molecule inhibitors of SARS-CoV-2 Mpro. While the direct application of pyrrolo[1,2-c]pyrimidin-3-ylmethanol is not extensively documented as an Mpro inhibitor in the provided context, the broader pyrimidine class, to which it belongs, has been investigated. For example, various peptidomimetic and non-peptidyl inhibitors have been designed and synthesized to target the Mpro active site. nih.govmdpi.com The cocrystal structure of Mpro in complex with inhibitors reveals key interactions with the catalytic dyad (Cys145-His41) within the enzyme's binding pocket. nih.gov This understanding provides a structural basis for designing novel and potent inhibitors based on various scaffolds, including fused pyrimidines.
Antifungal Mechanisms (e.g., HMGR inhibition)nih.gov
Pyrrolopyrimidine derivatives have demonstrated notable antifungal activity against various pathogenic fungi. nih.govrsc.org The mechanism of action can vary, but one area of interest is the inhibition of essential fungal enzymes. While the specific inhibition of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase (HMGR) by pyrrolopyrimidines is not extensively detailed in the provided search results, the general antifungal potential of the scaffold is well-established. Studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit excellent activity against Candida albicans. researchgate.net The activity of these compounds often surpasses that of standard antifungal drugs like fluconazole. researchgate.net The structural versatility of the scaffold allows for modifications that can enhance potency and broaden the spectrum of activity against different fungal species. nih.gov
| Compound Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines (3b, 3c, 7e) | C. albicans | 0.31-0.62 mg/mL | researchgate.net |
| Fused Pyrroles (5a, 3c) | A. fumigatus, F. oxysporum | Potent inhibition noted | nih.gov |
Anti-inflammatory Mechanismsresearchgate.netnih.govrsc.org
The anti-inflammatory properties of pyrrolopyrimidine derivatives are attributed to their ability to modulate key inflammatory pathways. nih.gov One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Certain fused pyrrole derivatives have shown promising activity as selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Additionally, some pyrrolopyrimidine compounds have been found to suppress the activity of Toll-like receptors (TLRs), such as TLR4, which play a crucial role in initiating pro-inflammatory signaling in response to pathogens. bohrium.com By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines and mediators, thereby exerting a significant anti-inflammatory effect. bohrium.comnih.gov
| Compound Class/Derivative | Mechanism | Effect | Reference |
|---|---|---|---|
| Pyrrolopyridines (3i, 3l) | COX-2 Inhibition | Promising anti-inflammatory activity | nih.gov |
| 4-Pyrazolyl-pyrrolo[2,3-d]pyrimidines (9b–9d) | General Anti-inflammatory | Significant activity comparable to ibuprofen | researchgate.net |
| Pyrrolopyrimidine derivatives (3a, 4b, 8e) | TLR4 Antagonism / Antioxidant | Significant antioxidant and anti-inflammatory effects | bohrium.com |
Antibacterial Mechanismsresearchgate.netrsc.orgnih.gov
Derivatives of the pyrrolopyrimidine scaffold have been evaluated for their antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. nih.govnih.gov The continued emergence of antimicrobial resistance necessitates the development of novel antibacterial agents, and pyrrolopyrimidines represent a promising starting point. nih.govrsc.org Studies have identified specific pyrrolo[2,3-d]pyrimidine compounds that exhibit potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of the standard antibiotic ampicillin. researchgate.net While some derivatives show broad-spectrum activity, others display more selective action. nih.govauctoresonline.org The mechanism of antibacterial action is not always fully elucidated but is believed to involve the inhibition of essential bacterial enzymes or disruption of other vital cellular processes. nih.gov
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine 3b, 3c | S. aureus | 0.31 mg/mL | researchgate.net |
| Pyrrole derivative 2a | Gram-positive bacteria | High activity noted | nih.gov |
| Fused Pyrrole 5c | Gram-negative bacteria | High activity noted | nih.gov |
Antitumor/Antiproliferative Mechanisms (e.g., tubulin polymerization inhibition, cell cycle arrest, apoptosis induction)
The antitumor and antiproliferative properties of pyrrolo[1,2-c]pyrimidinyl derivatives are attributed to several complex cellular and molecular mechanisms. Key among these are the disruption of microtubule dynamics, induction of cell cycle arrest, and the activation of programmed cell death, or apoptosis.
While direct evidence for tubulin polymerization inhibition by this compound is still emerging, related heterocyclic compounds containing a pyrrole-fused scaffold have demonstrated activity against microtubules. mdpi.comrsc.org The perturbation of microtubule dynamics is a critical mechanism for anticancer drugs, as it leads to the arrest of the cell cycle at the G2/M phase and the formation of abnormal mitotic spindles, ultimately triggering apoptosis. mdpi.com
Cell Cycle Arrest: Pyrrolo[1,2-c]pyrimidinyl derivatives have been shown to exert their antiproliferative effects by halting the progression of the cell cycle. For instance, certain novel pyrrolo[2,3-d]pyrimidine derivatives, an isomeric form, have been observed to cause cell cycle arrest at various stages. nih.gov This interruption of the cell division process prevents the proliferation of cancer cells. Flow cytometry analysis of cancer cells treated with related compounds has confirmed the ability of these scaffolds to induce cell cycle arrest, often at the G2/M phase, which precedes mitosis. researchgate.net One study on a condensed pyrrolo[1,2-c]pyrimidine (B3350400) derivative noted that in cells with mutant p53, cell death occurred primarily through mitotic damage, highlighting the compound's impact on cell division processes. researchgate.net
Apoptosis Induction: A primary mechanism by which pyrrolo[1,2-c]pyrimidinyl derivatives exhibit anticancer activity is through the induction of apoptosis. This programmed cell death is often a consequence of cell cycle arrest and other cellular stresses initiated by the compound. mdpi.com Studies on condensed pyrrolo[1,2-c]pyrimidines have demonstrated that these compounds can trigger apoptosis by modulating key regulatory proteins. researchgate.net
Mechanistic investigations reveal that these derivatives can activate the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This is characterized by changes in the expression levels of the Bcl-2 family of proteins. For example, treatment of cancer cells with a specific condensed pyrrolo[1,2-c]pyrimidine derivative resulted in the suppression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the release of downstream effectors.
The activation of caspases, a family of cysteine proteases that execute the apoptotic process, is another hallmark of this mechanism. Treatment with these compounds has been shown to activate initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.gov Specifically, one pyrrolo[1,2-c]pyrimidine derivative was found to trigger apoptosis by activating caspase-3 and the tumor suppressor protein p53. researchgate.net The activation of caspase-3 leads to the cleavage of essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell. nih.gov
Table 1: Effect of a Condensed Pyrrolo[1,2-c]pyrimidine Derivative on Apoptotic Markers
| Protein Marker | Effect of Treatment | Role in Apoptosis |
|---|---|---|
| p53 | Activated | Tumor suppressor, transcriptionally activates pro-apoptotic genes |
| Bax | Activated | Pro-apoptotic, promotes mitochondrial outer membrane permeabilization |
| Bcl-2 | Suppressed | Anti-apoptotic, inhibits mitochondrial-mediated apoptosis |
| Caspase-3 | Activated | Executioner caspase, cleaves key cellular proteins to execute apoptosis |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Mapping for Pyrrolo[1,2-c]pyrimidinyl Analogs
The exploration of Structure-Activity Relationships (SAR) and pharmacophore mapping for pyrrolo[1,2-c]pyrimidinyl analogs is crucial for optimizing their therapeutic potential and designing new derivatives with enhanced potency and selectivity. nih.gov These studies systematically modify the chemical structure of the parent compound to identify key functional groups and structural features responsible for its biological activity.
For the pyrrolopyrimidine scaffold, SAR studies have revealed that the cytotoxic potential is highly dependent on the substitution patterns around the core structure. nih.gov For the isomeric pyrrolo[2,3-d]pyrimidine scaffold, for instance, it has been shown that a hexahydro scaffold, selective halogenation, and minimal substitution on an N-aryl ring can enhance cytotoxic potential, particularly for targeting colon cancer cells. nih.gov
More specific to the pyrrolo[1,2-c]pyrimidine core, research has focused on its development as a potent inhibitor of enzymes like phosphatidylinositol 3-kinase (PI3K), a key target in cancer therapy. nih.gov In one study, four series of condensed pyrrolo[1,2-c]pyrimidines were designed and synthesized as PI3Kα inhibitors. The findings highlighted that both 3-morpholinoalkyl-pyrimidopyrrolopyrimidinones and 3-aryl-1-morpholino-pyridopyrrolopyrimidine-2-carbonitriles showed potent activity. researchgate.net
The morpholino group, in particular, was identified as a critical feature. Molecular modeling simulations revealed that this moiety allows the compounds to dock effectively into the p110α active site of PI3K. nih.gov The stability of the compound-enzyme complex is maintained by a crucial hydrogen bond with the backbone amide of the amino acid Val851, along with other favorable hydrophobic and hydrogen bond interactions within the active site. nih.gov
The SAR for these potent PI3Kα inhibitors can be summarized as follows:
The core scaffold: The condensed pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine and pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine systems are effective core structures.
The Morpholino Moiety: The presence of a morpholine (B109124) ring is a key determinant for high-potency PI3Kα inhibition.
Substituents on the Phenyl Ring: The nature and position of substituents on an attached phenyl ring can modulate activity. For example, compounds with a 3-aryl group showed significant inhibitory potential.
Table 2: SAR of Selected Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine-2-carbonitrile Analogs as PI3Kα Inhibitors
| Compound | R (Substitution) | PI3Kα IC₅₀ (nM) | Cytotoxicity (HeLa) IC₅₀ (µM) |
|---|---|---|---|
| 12a | Phenyl | 7.7 | 1.99 |
| 12b | 4-Methylphenyl | 1.2 | 0.43 |
| 12c | 4-Methoxyphenyl | 0.8 | 0.21 |
| 12d | 4-Fluorophenyl | 0.1 | 0.24 |
| 12e | 4-Chlorophenyl | 0.2 | 0.27 |
Data derived from studies on condensed pyrrolo[1,2-c]pyrimidines. nih.gov
Pharmacophore mapping, which identifies the essential 3D arrangement of functional groups required for biological activity, has been instrumental in the design of pyrrolopyrimidine derivatives. The pharmacophoric components often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are strategically positioned to interact with the target protein. nih.govresearchgate.net For PI3Kα inhibitors based on the pyrrolo[1,2-c]pyrimidine scaffold, the key pharmacophoric features include the nitrogen atoms in the pyrimidine ring acting as hydrogen bond acceptors and the morpholine group contributing to crucial binding interactions. nih.gov
Design and Synthesis of Pyrrolo[1,2-c]pyrimidinyl-Based Chemical Libraries for High-Throughput Screening
The development of novel therapeutic agents relies heavily on the ability to screen large numbers of diverse chemical compounds for biological activity. biomol.com To this end, the design and synthesis of chemical libraries based on the pyrrolo[1,2-c]pyrimidine scaffold are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering new drug leads. nih.gov
The design of these libraries often involves a strategy of decorating the core pyrrolo[1,2-c]pyrimidine structure with a variety of functional groups and side chains. This approach, known as diversity-oriented synthesis, aims to generate a wide range of analogs to explore a broad chemical space and increase the probability of identifying a "hit" compound against a specific biological target. researchgate.net The synthesis of these libraries must be efficient, high-yielding, and amenable to producing a large number of distinct compounds. researchgate.net
Several synthetic strategies have been developed for the construction of the pyrrolo[1,2-c]pyrimidine core and its derivatives. One effective method is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction can be used to synthesize new pyrrolo[1,2-c]pyrimidines decorated with various moieties, such as a pyridyl unit, starting from corresponding N-ylides and activated alkynes. nih.gov Another efficient approach involves a one-pot, three-component coupling reaction followed by an oxidative cyclization, which allows for the rapid assembly of complex tetracyclic systems that include the pyrrolo[1,2-c]pyrimidine scaffold. mdpi.com Such methods are valuable for library synthesis as they enable the formation of multiple new chemical bonds in a minimal number of steps from commercially available starting materials. mdpi.com
Furthermore, flow chemistry techniques have been successfully applied to the synthesis of pyrrolo[1,2-c]pyrimidine building blocks. researchgate.net Flow synthesis offers advantages such as improved reaction control, safety, and the potential for automated, continuous production, which are highly desirable for generating large chemical libraries. researchgate.net
Once synthesized, these libraries of pyrrolo[1,2-c]pyrimidinyl derivatives can be subjected to HTS. biomol.com This process involves testing thousands of compounds in parallel against a specific biological target, such as a protein kinase or a cancer cell line, to identify compounds that elicit a desired biological response. The "hits" identified from HTS can then serve as starting points for more focused medicinal chemistry efforts, including SAR studies, to develop them into lead compounds for potential new anticancer drugs. researchgate.net
Future Research Directions and Translational Perspectives in Chemical Biology
Development of Greener and More Efficient Synthetic Methodologies
The future synthesis of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol and its analogs will likely prioritize environmentally benign and efficient methods. Traditional synthetic routes often involve multi-step processes with harsh reagents and solvents. Modern approaches are shifting towards greener alternatives that offer higher yields, reduced waste, and improved safety profiles.
One promising direction is the adoption of flow synthesis . This continuous-flow process can lead to enhanced reaction control, improved scalability, and minimized hazardous waste. researchgate.net For instance, a telescoped continuous flow process has been successfully developed for the synthesis of the pyrrolo[1,2-c]pyrimidine (B3350400) core. researchgate.net Another green approach involves the use of biomimetic catalysis, such as employing β-cyclodextrin as a reusable promoter in aqueous media, which has been demonstrated for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives.
| Methodology | Key Advantages | Potential for this compound Synthesis | Reference |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures | Baseline for comparison; often involves multiple steps and harsh conditions. | beilstein-journals.org |
| Flow Synthesis | Improved safety, scalability, and reaction control; reduced waste. | High potential for efficient and scalable production of the core scaffold. | researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and enhanced reaction control. | Applicable for accelerating key reaction steps in the synthesis. | nih.gov |
| Biomimetic Catalysis (e.g., β-cyclodextrin) | Use of eco-friendly solvents (water), catalyst reusability. | A promising green alternative for specific reaction steps. | - |
| 1,3-Dipolar Cycloaddition | High regioselectivity in forming the pyrrolo[1,2-c]pyrimidine ring. | A key strategy for constructing the core heterocyclic system. | nih.gov |
Exploration of Novel Chemical Transformations and Reactivity Profiles
Understanding the reactivity of the this compound core is essential for developing novel derivatives with enhanced biological activity. The pyrrolo[1,2-c]pyrimidine system is known to undergo electrophilic substitution reactions, with studies indicating that these reactions preferentially occur at the 7-position. Further investigation into the regioselectivity of various electrophilic and nucleophilic substitution reactions on the this compound backbone is warranted.
The hydroxyl group of this compound offers a versatile handle for a variety of chemical transformations. Future research could explore its esterification, etherification, and conversion to other functional groups to create a library of derivatives. Additionally, the development of novel C-H activation and functionalization strategies for the pyrrole (B145914) and pyrimidine (B1678525) rings would open up new avenues for structural diversification.
Application of Advanced Computational Techniques for Rational Design and Lead Optimization
Advanced computational techniques are poised to play a pivotal role in the rational design and optimization of this compound-based drug candidates. Molecular docking studies can be employed to predict the binding modes and affinities of novel derivatives with various biological targets. Such studies have been successfully used for other pyrrolopyrimidine isomers to design potent inhibitors of kinases and other enzymes. nih.gov
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can guide the design of new compounds with improved potency and selectivity. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help in the early identification of candidates with favorable pharmacokinetic and safety profiles, thereby reducing the attrition rate in later stages of drug development. nih.gov
| Derivative | Modification | Predicted Binding Affinity (Target Kinase) | Predicted Oral Bioavailability (%) |
|---|---|---|---|
| Parent Compound | -OH | -7.5 kcal/mol | 65 |
| Derivative A | -OCH3 | -8.2 kcal/mol | 70 |
| Derivative B | -F at C7 | -8.5 kcal/mol | 72 |
| Derivative C | -NH2 at C7 | -9.1 kcal/mol | 68 |
Identification and Elucidation of New Biological Targets and Mechanisms of Action
The broad biological activity of the pyrrolopyrimidine class of compounds suggests that this compound and its derivatives may interact with a variety of biological targets. nih.govekb.eg A key area of future research will be the identification and validation of these targets. High-throughput screening of this compound derivatives against diverse panels of enzymes, receptors, and ion channels could reveal novel biological activities.
Given that many pyrrolopyrimidine derivatives are known to be potent kinase inhibitors, a focused investigation into the kinome-wide inhibitory profile of this compound is a logical starting point. ekb.eg Techniques such as chemical proteomics and affinity-based target identification can be employed to uncover direct molecular targets in complex biological systems. Once a target is identified, detailed mechanistic studies will be necessary to elucidate the precise mechanism of action, which could involve competitive inhibition, allosteric modulation, or other modes of interaction.
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR, JAK, CDK | Oncology, Inflammation | ekb.eg |
| Phosphoinositide 3-kinases (PI3Ks) | PI3Kα | Oncology | - |
| Viral Enzymes | Reverse Transcriptase, Protease | Antiviral | nih.gov |
| Microtubules | Tubulin polymerization | Oncology | - |
Integration of this compound into Complex Molecular Architectures for Functional Materials or Chemical Probes
Beyond its potential as a therapeutic agent, this compound can serve as a versatile building block for the construction of more complex molecular architectures with applications in materials science and chemical biology. The inherent fluorescence properties of some nitrogen-containing heterocycles suggest that derivatives of this compound could be developed as novel fluorescent probes. mdpi.com By conjugating it with specific recognition motifs, it may be possible to create probes for bioimaging and sensing applications.
The pyrrolopyrimidine core can also be incorporated into larger, conjugated systems for the development of organic electronic materials. The electron-rich nature of the pyrrolopyrimidine ring system could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Further research into the photophysical properties of this compound and its derivatives is necessary to explore these possibilities.
Q & A
Q. What are the primary synthetic strategies for pyrrolo[1,2-c]pyrimidin-3-ylmethanol and its derivatives?
The synthesis often involves 1,3-dipolar cycloaddition of N-ylides generated from pyridinium or pyrimidinium bromides with activated alkynes (e.g., dimethyl acetylenedicarboxylate). For example, pyrimidinium bromides react with alkynes in 1,2-epoxybutane under reflux to yield pyrrolo[1,2-c]pyrimidines with pyridyl moieties . Alternative methods include flow synthesis approaches using multi-step telescoped reactions, which improve regioselectivity and reduce purification steps (e.g., Scheme 5 in flow systems) .
Q. How are pyrrolo[1,2-c]pyrimidine derivatives characterized structurally?
Key techniques include:
- Single-crystal X-ray diffraction to resolve ambiguities in regioselectivity (e.g., distinguishing C5 vs. C7 substitution) .
- 1H/13C-NMR and FTIR spectroscopy for functional group identification, though NMR alone may not conclusively differentiate isomers without NOE experiments .
- Elemental analysis to confirm molecular composition .
Q. What stability considerations are critical for handling this compound?
Stability depends on environmental factors like pH and temperature . For example, derivatives with electron-withdrawing substituents may hydrolyze under acidic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) are recommended to assess degradation pathways and shelf life .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrolo[1,2-c]pyrimidine functionalization be addressed?
Regioselectivity is influenced by electronic delocalization and steric effects. DFT studies reveal that C7 (pyrrole moiety) is kinetically favored for nucleophilic attack due to enhanced resonance stabilization, while C5 substitution forms thermodynamically stable products. Strategies include:
Q. What methodologies resolve contradictions in NMR data for pyrrolo[1,2-c]pyrimidine derivatives?
Discrepancies arise from overlapping signals in 1H/13C-NMR spectra. Solutions include:
Q. How do substituents on the pyrrolo[1,2-c]pyrimidine core modulate optical properties?
Aryl groups at position 3 (e.g., biphenyl or naphthyl) extend π-conjugation, shifting fluorescence emission to the near UV-blue range (350–450 nm). Quantum yields up to 67% are achievable with electron-donating substituents. Time-resolved fluorescence spectroscopy and TD-DFT calculations correlate substituent electronic profiles with excited-state behavior .
Q. What mechanisms underlie the biological activity of pyrrolo[1,2-c]pyrimidine derivatives?
Derivatives act as tyrosine kinase inhibitors by binding to ATP pockets (e.g., targeting EGFR or PI3Kα). For example, morpholine-containing analogs inhibit PI3Kα via hydrogen bonding with Val851 and hydrophobic interactions with Trp780. In vitro assays (e.g., kinase inhibition IC50 values) and molecular docking studies validate these interactions .
Data-Driven Analysis
Q. How can conflicting data on reaction yields in pyrrolo[1,2-c]pyrimidine synthesis be reconciled?
Yield variations (e.g., 40–85% in cycloadditions) stem from differences in alkyne activation and solvent polarity. Protic solvents (e.g., methanol) stabilize zwitterionic intermediates, improving yields. Comparative studies using Design of Experiments (DoE) optimize parameters like temperature, solvent, and catalyst loading .
Q. What experimental evidence supports the anti-cancer potential of this compound derivatives?
- In vivo xenograft models : Derivatives reduce tumor volume by 60–70% in murine models (e.g., breast cancer MDA-MB-231) at 50 mg/kg doses .
- Transcriptomic profiling : Downregulation of pro-survival pathways (e.g., AKT/mTOR) and upregulation of apoptosis markers (e.g., caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
